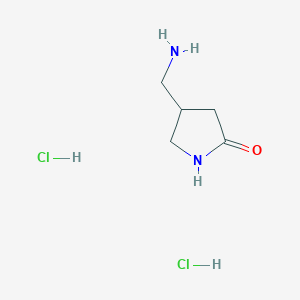
N'-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-1H-indole-3-carbohydrazide is a useful research compound. Its molecular formula is C20H17N5O2S2 and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry The compound N'-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-1H-indole-3-carbohydrazide has been the center of various synthetic efforts, leading to derivatives with potential antioxidant, antimicrobial, and antitumor activities. For instance, Saundane et al. (2012) synthesized thienopyrimidine analogs exhibiting promising antioxidant and antimicrobial properties by cyclocondensation of Schiff’s base with thioglycolic acid and chloroacetyl chloride. Similarly, Abu‐Hashem et al. (2010) synthesized a series of thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives, some of which showed significant antitumor and antioxidant activity. Gaffar et al. (2012) synthesized Indolyl Pyrimidine Carbohydrazides as Antifungal Agents and found some compounds to be as potent as standard drugs like Griseofulvin and Nystatin against fungal infections (Saundane et al., 2012) (Abu‐Hashem et al., 2010) (Gaffar et al., 2012).
Evaluation in Drug Efficacy and Design Thangarasu et al. (2019) worked on novel pyrazoles for drug efficacy determinations through in silico, in vitro, and cytotoxicity validations, indicating the importance of this compound class in drug development. Furthermore, Rajashree et al. (2011) synthesized derivatives for the evaluation of analgesic and anti-inflammatory activities, highlighting the compound's potential in the development of non-steroidal anti-inflammatory agents (NSAIDs) with reduced side effects (Thangarasu et al., 2019) (Rajashree et al., 2011).
Antimicrobial and Anticancer Properties The compound's derivatives have been synthesized and evaluated for antimicrobial and anticancer properties, indicating a broad spectrum of biological activities. For instance, Basavarajaiah et al. (2009) synthesized Schiff bases with antimicrobial activity, while Sharma et al. (2012) synthesized and evaluated compounds in vitro for their antimicrobial and anticancer potential, identifying compounds with significant activity against cancer cell lines and microbes (Basavarajaiah et al., 2009) (Sharma et al., 2012).
Properties
IUPAC Name |
N'-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carbonyl)-1H-indole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c1-11-16(20(28-2)23-17(22-11)15-8-5-9-29-15)19(27)25-24-18(26)13-10-21-14-7-4-3-6-12(13)14/h3-10,21H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOJZEXRUSHVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)NNC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2637511.png)

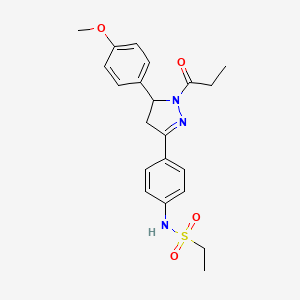
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)
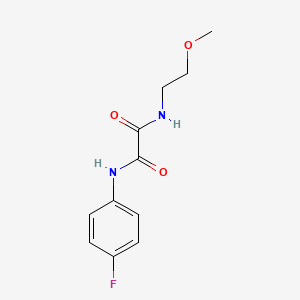
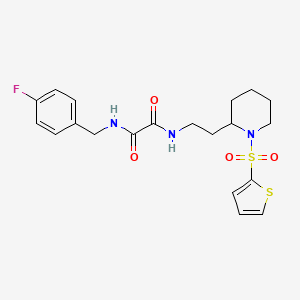
![2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2637520.png)
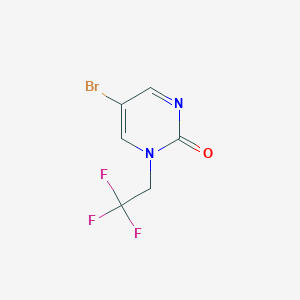
![N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2637526.png)
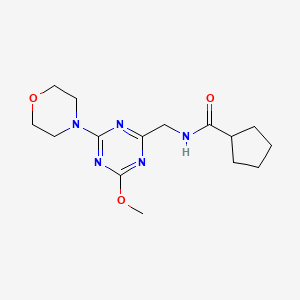

![5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2637530.png)

